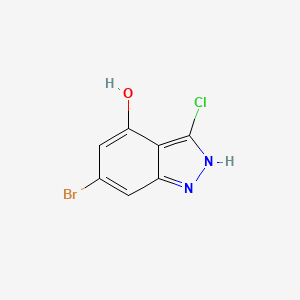
1h-Indazol-4-ol,6-bromo-3-chloro-
Descripción general
Descripción
“1h-Indazol-4-ol,6-bromo-3-chloro-” is a chemical compound with the empirical formula C7H5BrN2O. It has a molecular weight of 213.03 . It is a derivative of indazole, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole .
Synthesis Analysis
The synthesis of indazole derivatives has been explored through various routes . One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
Molecular Structure Analysis
The molecular structure of “1h-Indazol-4-ol,6-bromo-3-chloro-” can be represented by the SMILES string OC1=NNC2=C1C=CC(Br)=C2 . This indicates the presence of a bromine atom and a hydroxyl group attached to the indazole core.
Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been studied extensively . The cyclization of ortho-substituted benzylidenehydrazine is a common reaction in the synthesis of indazole . Theoretical calculations using density functional theory (DFT) have been performed to understand the reaction details .
Aplicaciones Científicas De Investigación
Chemical Transformation and Synthesis
1H-Indazol-4-ol derivatives, including 6-bromo-3-chloro variants, have been studied for their transformative properties and applications in chemical synthesis. For instance, certain indazole derivatives can undergo transformations to produce halogenoindazoles, as demonstrated by Fujimura et al. (1984) in their study of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
Antimicrobial Properties
The antimicrobial potential of indazole derivatives, including those with bromo and chloro substituents, has been a subject of investigation. Gopalakrishnan, Thanusu, and Kanagarajan (2009) designed and synthesized indazol-3-ols with various substituents, demonstrating their efficacy against multiple bacterial and fungal strains (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).
Catalysis in Organic Synthesis
1H-Indazoles, including 6-bromo-3-chloro variants, are key intermediates in organic synthesis. Wiethan et al. (2017) documented the nickel-catalyzed cyclization of certain hydrazone derivatives to afford 3-(hetero)aryl-1H-indazoles, showcasing their potential in organic chemistry (Wiethan, Lavoie, Borzenko, Clark, Bonacorso, & Stradiotto, 2017).
Biological Activity in Pharmacology
The study of 1H-indazoles in pharmacology includes investigating their biological activities. For example, Ye et al. (2013) explored the C-3 arylation of indazoles, a key structural motif in pharmaceuticals, highlighting their significance in medicinal chemistry (Ye, Edmunds, Morris, Sale, Zhang, & jin-quan yu, 2013).
Antileishmanial Activity
The potential antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives was studied by Abdelahi et al. (2021), demonstrating their promise as growth inhibitors for Leishmania major, a parasitic disease (Abdelahi, El Bakri, Lai, Subramani, Anouar, Ahmad, Benchidmi, Mague, Popović-Djordjević, & Goumri‐Said, 2021).
Direcciones Futuras
The future directions in the research of indazole derivatives involve the development of new synthetic approaches . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Propiedades
IUPAC Name |
6-bromo-3-chloro-2H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKIJOLQMSWICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indazol-4-ol,6-bromo-3-chloro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



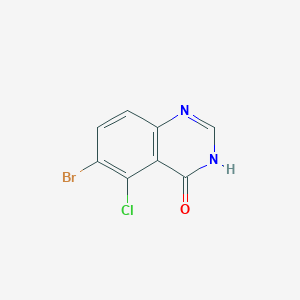
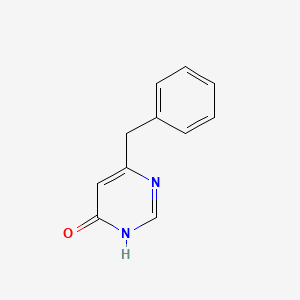


![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)
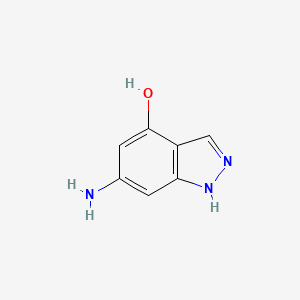
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)
![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)
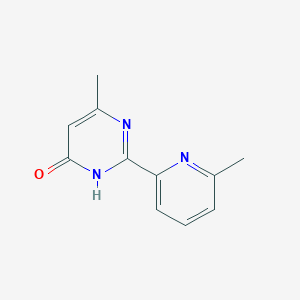

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)
![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)